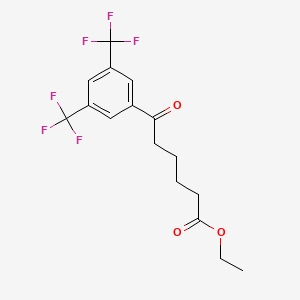

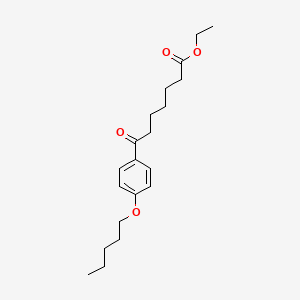

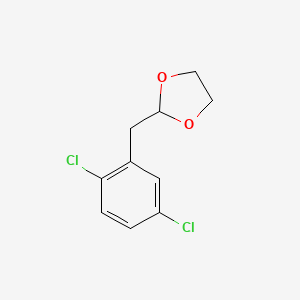

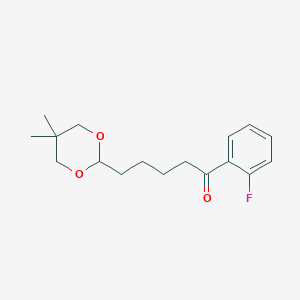

methyl 6-chloro-3-formyl-2H-indazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2H-indazoles, such as “methyl 6-chloro-3-formyl-2H-indazole-4-carboxylate”, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Chemical Reactions Analysis

The chemical reactions involving 2H-indazoles have been studied extensively . These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Aplicaciones Científicas De Investigación

Synthesis and Reactions

Methyl 6-chloro-3-formyl-2H-indazole-4-carboxylate is explored in various chemical synthesis and reaction studies. For example, Strakova et al. (1998) investigated the Vilsmeier formylation of certain indazole derivatives, leading to new functional derivatives of indazole. These derivatives were used to study reactions with different nucleophilic agents (Strakova, Delyatitskaya, Petrova, & Strakov, 1998). Similarly, Bhattacharjee et al. (2021) developed a transition-metal-free chemodivergent C-3 functionalization of 2H-indazoles, using DMSO as the formylating agent, producing a series of formylated indazoles (Bhattacharjee, Laru, Ghosh, & Hajra, 2021).

Crystal Structure and Molecular Modeling

The compound has also been a subject of interest in crystal structure and molecular modeling studies. Armas et al. (2000) described the synthesis and structural characterization of a similar compound, methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, providing insights into its crystal structure and molecular configuration (Armas, Blaton, Peeters, De Ranter, Suárez, Ochoa, Verdecia, & Salfrán, 2000).

Synthesis of Derivatives

The compound's structure lends itself to the synthesis of various derivatives. Kysil et al. (2011) synthesized methyl 4-chloro-6-fluoro-3-formyl-2H-chromene-2-carboxylate, a derivative, using Vilsmeier reagent, demonstrating its utility in preparing new chromenes (Kysil, Moskvina, Gorichko, & Khilya, 2011).

Photochemistry Studies

In the field of photochemistry, Lopes et al. (2011) studied methyl 4-chloro-5-phenylisoxazole-3-carboxylate (a related compound), revealing important insights into its behavior and transformations under UV irradiation, highlighting the versatility of such compounds in photochemical applications (Lopes, Nunes, Gómez-Zavaglia, Pinho e Melo, & Fausto, 2011).

Direcciones Futuras

Indazole-containing heterocyclic compounds, such as “methyl 6-chloro-3-formyl-2H-indazole-4-carboxylate”, have a wide variety of medicinal applications . Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles . This suggests that there is significant potential for future research and development in this area.

Propiedades

IUPAC Name |

methyl 6-chloro-3-formyl-2H-indazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O3/c1-16-10(15)6-2-5(11)3-7-9(6)8(4-14)13-12-7/h2-4H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMQNCMPFXLFFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=NNC(=C12)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646385 |

Source

|

| Record name | Methyl 6-chloro-3-formyl-2H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 6-chloro-3-formyl-2H-indazole-4-carboxylate | |

CAS RN |

885522-30-5 |

Source

|

| Record name | Methyl 6-chloro-3-formyl-1H-indazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-chloro-3-formyl-2H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.